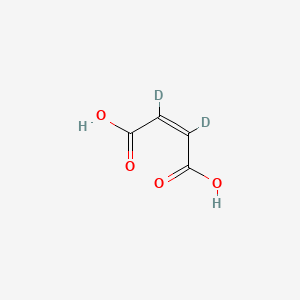

(Z)-2,3-dideuteriobut-2-enedioic acid

Übersicht

Beschreibung

(Z)-2,3-dideuteriobut-2-enedioic acid is a deuterated derivative of maleic acid, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in understanding reaction mechanisms and pathways.

Wirkmechanismus

Target of Action

Maleic Acid-2,3-d2, also known as Maleic Acid-d2, primarily targets the Glutamate Decarboxylase (GAD) in organisms such as Escherichia coli and Listeria monocytogenes . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and carbon dioxide .

Mode of Action

Maleic Acid-d2 acts as an inhibitor of the Glutamate Decarboxylase enzyme . By inhibiting this enzyme, it prevents the conversion of glutamate to GABA, thereby affecting the metabolic processes that rely on this conversion .

Biochemical Pathways

The inhibition of GAD by Maleic Acid-d2 impacts several biochemical pathways. It affects the metabolism of amino acids , particularly the arginine and proline metabolism , and the purine metabolism . It also influences the citric acid cycle . The disruption of these pathways can have downstream effects on various biological processes, including energy production and nucleotide synthesis .

Pharmacokinetics

The pharmacokinetics of Maleic Acid-d2 has been studied in rats. After administration, it was found to exhibit a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of Maleic Acid-d2 in the kidney cortex was 5-fold higher than that in the blood, indicating a greater accumulation of the compound in the kidneys .

Result of Action

The inhibition of GAD by Maleic Acid-d2 leads to a decrease in the production of GABA, a neurotransmitter that plays a crucial role in the nervous system. This can result in various molecular and cellular effects, depending on the specific biological context .

Action Environment

The action, efficacy, and stability of Maleic Acid-d2 can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 137-140 °C . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH of the environment, the presence of other substances, and the specific characteristics of the target organism .

Biochemische Analyse

Biochemical Properties

Maleic Acid-2,3-d2 interacts with several enzymes and proteins in biochemical reactions. It has been reported to inhibit Glutamate Decarboxylase (GAD) in E. coli and L. monocytogenes . This interaction suggests that Maleic Acid-2,3-d2 could play a role in modulating the activity of these enzymes, potentially affecting the metabolic pathways they are involved in .

Cellular Effects

Maleic Acid-2,3-d2 has been shown to have significant effects on cellular processes. For instance, it has been reported to compromise glutamate oxidation in the kidneys of developing rats by inhibiting glutamate dehydrogenase and α-ketoglutarate dehydrogenase activities . This suggests that Maleic Acid-2,3-d2 can influence cell function by affecting key metabolic pathways .

Molecular Mechanism

The molecular mechanism of Maleic Acid-2,3-d2 involves its interactions with biomolecules at the molecular level. As mentioned earlier, it inhibits the activity of Glutamate Decarboxylase (GAD), an enzyme crucial for glutamate oxidation . This inhibition could lead to changes in gene expression and cellular metabolism, thereby affecting the overall function of the cell .

Temporal Effects in Laboratory Settings

It is known that Maleic Acid, the non-deuterated form, has been used as an internal standard for quantitative NMR (qNMR) purity assignments . This suggests that Maleic Acid-2,3-d2 could potentially have similar applications and stability in laboratory settings .

Metabolic Pathways

Maleic Acid-2,3-d2 is likely involved in similar metabolic pathways as Maleic Acid. Maleic Acid is an intermediate of the TCA cycle, one of the key metabolic pathways in cells . Therefore, Maleic Acid-2,3-d2 could potentially interact with enzymes or cofactors involved in this and other related metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dideuteriobut-2-enedioic acid typically involves the deuteration of maleic acid. One common method is the catalytic hydrogenation of maleic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.

Industrial Production Methods

While the industrial production of this compound is not widely documented, it would likely follow similar principles to laboratory synthesis but on a larger scale. This would involve the use of industrial reactors and deuterium gas, with careful control of reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,3-dideuteriobut-2-enedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated derivatives of fumaric acid.

Reduction: Reduction reactions can convert it back to deuterated succinic acid.

Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alcohols (for esterification) and amines (for amidation) are commonly used under acidic or basic conditions.

Major Products

Oxidation: Deuterated fumaric acid.

Reduction: Deuterated succinic acid.

Substitution: Deuterated esters and amides.

Wissenschaftliche Forschungsanwendungen

(Z)-2,3-dideuteriobut-2-enedioic acid has several applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Helps in understanding metabolic pathways involving maleic acid derivatives.

Medicine: Potential use in drug development and metabolic studies.

Industry: Can be used in the synthesis of deuterated compounds for various applications.

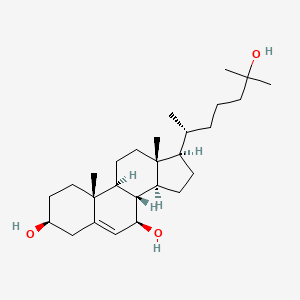

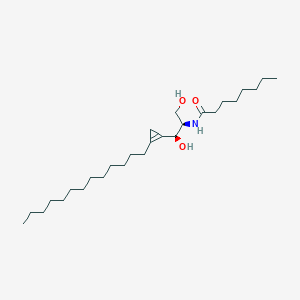

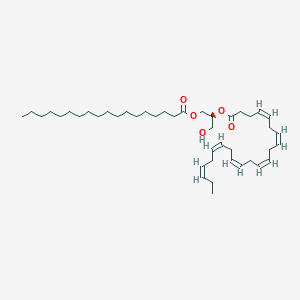

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maleic Acid: The non-deuterated parent compound.

Fumaric Acid: The trans isomer of maleic acid.

Succinic Acid: The fully reduced form of maleic acid.

Uniqueness

(Z)-2,3-dideuteriobut-2-enedioic acid is unique due to its isotopic labeling, which provides distinct advantages in scientific studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms with greater precision and can help in the development of deuterated drugs with improved pharmacokinetic properties.

Eigenschaften

IUPAC Name |

(Z)-2,3-dideuteriobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-PBKRRWIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

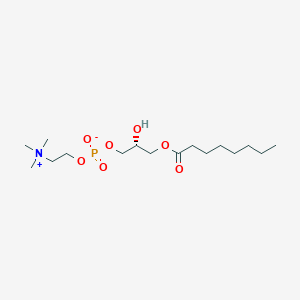

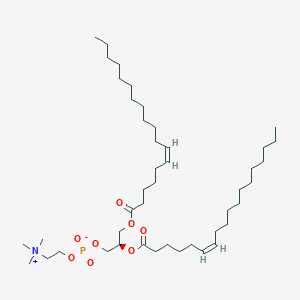

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3044053.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)